molecular formula C8H16ClNO2 B1487319 Octahydro-1H-isoindole-5,6-diol hydrochloride CAS No. 2206824-09-9

Octahydro-1H-isoindole-5,6-diol hydrochloride

Cat. No.: B1487319
CAS No.: 2206824-09-9
M. Wt: 193.67 g/mol
InChI Key: NINXDDYEJBPMCT-UHFFFAOYSA-N
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Description

Octahydro-1H-isoindole-5,6-diol hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of isoindole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-isoindole-5,6-diol hydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as cyclohexanone and ethylenediamine.

  • Condensation Reaction: : Cyclohexanone is condensed with ethylenediamine to form an intermediate compound.

  • Hydrogenation: : The intermediate compound undergoes hydrogenation to produce this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors and controlled reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and other standard purification techniques.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-isoindole-5,6-diol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:
  • Oxidation Products: : Oxidized derivatives of this compound.

  • Reduction Products: : Reduced forms of the compound.

  • Substitution Products: : Derivatives with different functional groups.

Scientific Research Applications

Octahydro-1H-isoindole-5,6-diol hydrochloride has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound is studied for its potential biological activity, including its effects on cell biology and potential therapeutic uses.

  • Medicine: : Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

  • Industry: : It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which octahydro-1H-isoindole-5,6-diol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Octahydro-1H-isoindole-5,6-diol hydrochloride is compared with other similar compounds, such as:

  • Isoindole: : The parent compound without the octahydro modification.

  • Indole: : A closely related heterocyclic compound.

  • Isoindoline: : Another derivative of isoindole.

These compounds share structural similarities but differ in their chemical properties and applications

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, reactions, and applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXDDYEJBPMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC(C1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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